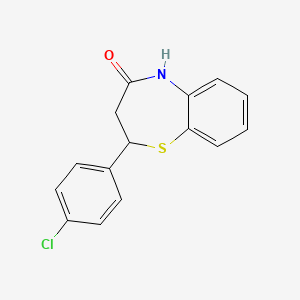

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c16-11-7-5-10(6-8-11)14-9-15(18)17-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAGVOSRMBZBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404927 | |

| Record name | 4T-0660 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77261-93-9 | |

| Record name | 4T-0660 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization of α,β-Unsaturated Ketones with 2-Aminothiophenol

The most widely employed method for synthesizing 1,5-benzothiazepine derivatives involves the acid-catalyzed thia-Michael addition of 2-aminothiophenol to α,β-unsaturated ketones (chalcones), followed by cyclization. This approach, validated by X-ray crystallography and density functional theory (DFT) studies, ensures high regioselectivity and functional group compatibility.

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism:

- Thia-Michael Addition : The thiol group of 2-aminothiophenol attacks the β-carbon of the chalcone’s α,β-unsaturated ketone system, forming a thioether intermediate.

- Cyclization : Intramolecular nucleophilic attack by the amine group on the carbonyl carbon generates the seven-membered 1,5-benzothiazepine ring, with concomitant aromatization.

Trifluoroacetic acid (TFA) in ethanol under reflux for 3 hours is the optimal condition, achieving yields exceeding 90% for analogous compounds. The electron-withdrawing 4-chlorophenyl group enhances chalcone reactivity by polarizing the α,β-unsaturated system, facilitating nucleophilic attack.

Table 1. Representative Yields for 1,5-Benzothiazepine Derivatives Synthesized via Acid Catalysis

| Compound | Substituent (Ar) | Catalyst | Yield (%) |

|---|---|---|---|

| 2a | -C₆H₅ | TFA | 85 |

| 2c | -C₆H₄(4-Cl) | TFA | 96 |

| 2f | -C₆H₄(4-iPr) | TFA | 90 |

Alternative Synthetic Routes Using Base-Acid Sequential Catalysis

A modified protocol employing piperidine as a base, followed by acetic acid quenching, has been reported for bis-1,5-benzothiazepines. While originally designed for dimeric systems, this method is adaptable to monomeric analogs like 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one.

Procedure and Comparative Analysis

- Step 1 : Piperidine (2–3 drops) in methanol promotes thia-Michael addition at reflux (6–8 hours).

- Step 2 : Acidification with glacial acetic acid induces cyclization, yielding the target compound after recrystallization.

This method, though slower, avoids strong acids like TFA, making it suitable for acid-sensitive substrates. However, yields for monomeric derivatives are typically lower (70–80%) compared to TFA-catalyzed reactions.

Structural Confirmation and Computational Validation

The identity of 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is confirmed through multimodal analysis:

Spectroscopic Characterization

- ¹H-NMR : The aliphatic region (δ 3.05–3.52 ppm) displays an ABX system for the CH₂ and CH protons of the dihydrothiazepine ring, with vicinal coupling constants (J = 8.5–12.2 Hz) confirming a staggered conformation.

- IR : The absence of a distinct O–H stretch (ν ≈ 3449 cm⁻¹ in phenolic analogs) and the presence of C=O (ν ≈ 1611 cm⁻¹) verify ketone formation.

X-ray Crystallography and DFT Studies

Single-crystal X-ray diffraction of analog 2b (Ar = -C₆H₄(4-F)) reveals a planar benzothiazepine core with a six-membered intramolecular hydrogen-bonded pseudo-ring (N⋯H–O distance = 2.551 Å). DFT calculations at the B3LYP/LANL2DZ level corroborate this geometry, showing a HOMO–LUMO gap of 0.1395 eV, indicative of significant charge transfer.

Challenges and Industrial Scalability

Byproduct Formation and Purification

Competing intermolecular reactions, particularly at elevated temperatures, can generate dimeric or oligomeric byproducts. Column chromatography or recrystallization from methanol is essential to isolate the monomeric target.

Solvent and Catalyst Selection

Ethanol and methanol are preferred for their ability to solubilize both chalcones and 2-aminothiophenol. TFA outperforms mineral acids (e.g., HCl) by minimizing side reactions such as hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key applications include:

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazepine compounds show promising antimicrobial properties. For instance, newly synthesized benzothiazolopyridine and benzothiazolyl-triazole derivatives have been tested for their antibacterial activities against various strains, showing effectiveness comparable to standard antibiotics like Ampicillin .

2. Anticancer Properties

Studies have indicated that certain derivatives of benzothiazepine exhibit significant cytotoxic effects against cancer cell lines. For example, compounds derived from benzothiazole linked to pyrazole structures showed potent inhibitory effects on breast cancer (MCF-7) and liver cancer (Hep G-2) cell lines. The IC50 values for these compounds suggest strong potential as anticancer agents .

3. Antioxidant Activity

The antioxidant potential of benzothiazepine derivatives has been evaluated through various assays. Compounds have been shown to scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases .

4. Neuropharmacological Effects

Benzothiazepines are known for their neuropharmacological properties, including calmodulin antagonism and neurotransmission modulation. This suggests applications in treating neurological disorders such as anxiety and depression .

Case Studies

Several studies highlight the applications of 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one:

Case Study 1: Antimicrobial Evaluation

A series of synthesized benzothiazole derivatives were tested against bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity with lower MIC values compared to standard treatments .

Case Study 2: Anticancer Activity Assessment

In a study examining the anticancer properties of dihydropyrazole and benzothiazole conjugates, specific compounds demonstrated IC50 values significantly lower than those of conventional chemotherapeutics like Cisplatin. This suggests a promising avenue for developing new cancer therapies based on these scaffolds .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure Variations

The benzothiazepinone core differentiates this compound from other heterocyclic systems. Key analogs include:

(a) (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Structural Difference : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent.

- This substitution may influence solubility and metabolic stability .

(b) N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()

- Core Structure : Pyridine-thioacetamide hybrid.

- Functional Comparison : The pyridine ring introduces nitrogen-based basicity, while the thioacetamide linker may enhance insecticidal activity. The 4-chlorophenyl group in this compound contributes to potent aphid toxicity, suggesting that chloro-substituted aromatics are advantageous in agrochemical applications .

(c) 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol ()

- Core Structure : Triazole-thiol with a hydrazinyl side chain.

- Functional Comparison : The triazole ring offers hydrogen-bonding capabilities, while the 4-chlorophenyl group may stabilize interactions with viral targets. This highlights the versatility of chlorophenyl moieties in diverse pharmacological contexts .

Substituent Effects on Bioactivity

- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, whereas methoxy groups could improve solubility but reduce affinity .

- Heterocyclic Core: Benzothiazepinones’ conformational flexibility may allow better adaptation to enzyme active sites compared to rigid pyridine or triazole systems .

Pharmacological and Physicochemical Implications

- Lipophilicity : The 4-chlorophenyl group increases logP values, enhancing blood-brain barrier penetration in neurological targets. Methoxy analogs may exhibit lower logP, favoring renal excretion .

- Metabolic Stability : Chlorine’s resistance to oxidative metabolism could prolong half-life compared to methoxy-substituted compounds, which are prone to demethylation .

Biological Activity

2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one typically involves the reaction of 4-chlorobenzaldehyde with benzothiazole derivatives. The process can be optimized to yield high purity and yield of the target compound. For instance, one method employs the condensation of benzothiazole with appropriate aldehydes under acidic conditions, followed by cyclization to form the desired benzothiazepine structure .

Antimicrobial Activity

Research indicates that compounds related to 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one exhibit significant antimicrobial properties. In a comparative study, various synthesized derivatives were tested against standard strains of bacteria and fungi. The results demonstrated that these compounds possess potent antibacterial and antifungal activities, often outperforming conventional antibiotics like Ampicillin .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. In vitro assays revealed that it effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases. The antioxidant capacity was measured using DPPH and ABTS assays, showing a strong correlation with the concentration of the compound tested .

Anticancer Potential

Emerging studies have highlighted the anticancer potential of benzothiazepine derivatives. Specifically, 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one has shown cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and exhibit calmodulin antagonism, which may contribute to its protective effects against neuronal damage .

Study 1: Antimicrobial Efficacy

A study conducted by Mahmoud Arafat et al. (2022) synthesized a series of benzothiazole derivatives including our compound of interest. The derivatives were tested for their antimicrobial activity against several pathogens. The results indicated that certain derivatives had Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one | 15 | Antibacterial |

| Ampicillin | 20 | Antibacterial |

| Fluconazole | 10 | Antifungal |

Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, the compound was subjected to various assays to determine its efficacy in scavenging free radicals. The results showed a significant reduction in DPPH radical concentration when treated with the compound compared to a control group.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Q & A

Q. What are the standard methods for synthesizing 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminothiophenol derivatives with substituted ketones. For example, intermediates may undergo isomerization using Lewis/Brønsted acids (e.g., AlCl₃ or H₂SO₄) to resolve cis/trans stereoisomers . Selective crystallization in solvents like ethanol or methanol is critical for isolating pure intermediates. Analytical techniques such as HPLC (using sodium perchlorate buffer at pH 2.7 with methanol gradients) ensure purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., DMSO/water mixtures). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via WinGX suite) yields R-factors <0.05 for high precision. Anisotropic displacement parameters are visualized using ORTEP .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or solvent-dependent conformational changes. Validate compound integrity via:

- SC-XRD to confirm stereochemistry (e.g., distinguishing Z/E isomers) .

- Comparative assays : Use parallel functional assays (e.g., receptor-binding studies with radiolabeled ligands) under controlled solvent conditions (e.g., DMSO concentration ≤0.1%) .

Q. What strategies optimize isomerization of intermediates during synthesis?

- Methodological Answer : Lewis acid-catalyzed isomerization (e.g., BF₃·Et₂O) converts cis- to trans-isomers. Monitor progress via:

- NMR kinetics : Track proton shifts in cyclohexyl or benzothiazepine moieties.

- Dynamic HPLC : Separate isomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model electronic properties and frontier molecular orbitals. Docking studies (AutoDock Vina) against target proteins (e.g., GABA receptors) use crystal structures (PDB: 4COF) to assess binding modes. Validate predictions with SPR (surface plasmon resonance) affinity measurements .

Data Analysis & Validation

Q. How should researchers address inconsistent crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters may arise from twinning or disordered solvent. Mitigate via:

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : LC-MS (ESI+) in positive ion mode identifies byproducts (e.g., chlorophenyl derivatives). Quantify using:

- Calibration curves : Reference standards for 4-chlorophenyl intermediates.

- LOQ (Limit of Quantification) : ≤0.05% via signal-to-noise ratios ≥10:1 .

Experimental Design

Q. Designing SAR studies: Which substituents modulate biological activity?

- Methodological Answer : Prioritize substituents at positions 2 (chlorophenyl) and 4 (ketone):

- Electron-withdrawing groups (e.g., -NO₂ at position 7) enhance metabolic stability.

- Hydrophobic substituents (e.g., butyl groups) improve blood-brain barrier penetration. Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.